molecular formula C28H34BrNO B189887 3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine CAS No. 156755-27-0

3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine

Cat. No. B189887
Key on ui cas rn: 156755-27-0
M. Wt: 480.5 g/mol
InChI Key: UCYJWCSOSZIQLQ-UHFFFAOYSA-N
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Patent
USRE040851E1

Procedure details

3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl-p-toluenesulfonate (115 g, 0.2 mole) was dissolved in a mixture of acetonitrile (150 g) and diisopropylamine (202 g, 2.0 mole) and the mixture was refluxed for 4 days. The solution was evaporated, and to the resulting syrup was added sodium hydroxide (2M, 200 mL). The mixture was concentrated, cooled and then extracted with diethyl ether. The ethereal layer was extensively washed with water. The amine was extracted with excess sulfuric acid (1M). The aqueous layer was washed with diethyl ether and then basified with sodium hydroxide (11M). The mixture was then extracted with diethyl ether. The organic layer was washed with water, dried over sodium sulfate, filtered and then evaporated to give 78.6 g (78%) of N,N-diisopropyl-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropylamine as a pale yellow oil. The 1-H N.M.R spectrum was in accordance with the above structure.
Name
3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl-p-toluenesulfonate
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:10]=1[C:16]1C(CCCC2C=CC=CC=2)=C(C)C=[CH:20][C:21]=1S([O-])(=O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:36]([NH:39][CH:40]([CH3:42])[CH3:41])([CH3:38])[CH3:37]>C(#N)C>[CH:36]([N:39]([CH2:20][CH2:21][CH:16]([C:10]1[CH:11]=[C:12]([Br:15])[CH:13]=[CH:14][C:9]=1[O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH:40]([CH3:42])[CH3:41])([CH3:38])[CH3:37]

Inputs

Step One
Name
3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl-p-toluenesulfonate
Quantity
115 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)C=1C(=C(C=CC1S(=O)(=O)[O-])C)CCCC1=CC=CC=C1
Name
Quantity
202 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 g
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
ADDITION
Type
ADDITION
Details
to the resulting syrup was added sodium hydroxide (2M, 200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ethereal layer was extensively washed with water
EXTRACTION
Type
EXTRACTION
Details
The amine was extracted with excess sulfuric acid (1M)
WASH
Type
WASH
Details
The aqueous layer was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)Br)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 78.6 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 163.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
USRE040851E1

Procedure details

3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl-p-toluenesulfonate (115 g, 0.2 mole) was dissolved in a mixture of acetonitrile (150 g) and diisopropylamine (202 g, 2.0 mole) and the mixture was refluxed for 4 days. The solution was evaporated, and to the resulting syrup was added sodium hydroxide (2M, 200 mL). The mixture was concentrated, cooled and then extracted with diethyl ether. The ethereal layer was extensively washed with water. The amine was extracted with excess sulfuric acid (1M). The aqueous layer was washed with diethyl ether and then basified with sodium hydroxide (11M). The mixture was then extracted with diethyl ether. The organic layer was washed with water, dried over sodium sulfate, filtered and then evaporated to give 78.6 g (78%) of N,N-diisopropyl-3-(2-benzyloxy-5-bromophenyl)-3-phenylpropylamine as a pale yellow oil. The 1-H N.M.R spectrum was in accordance with the above structure.
Name
3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl-p-toluenesulfonate
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:10]=1[C:16]1C(CCCC2C=CC=CC=2)=C(C)C=[CH:20][C:21]=1S([O-])(=O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:36]([NH:39][CH:40]([CH3:42])[CH3:41])([CH3:38])[CH3:37]>C(#N)C>[CH:36]([N:39]([CH2:20][CH2:21][CH:16]([C:10]1[CH:11]=[C:12]([Br:15])[CH:13]=[CH:14][C:9]=1[O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH:40]([CH3:42])[CH3:41])([CH3:38])[CH3:37]

Inputs

Step One
Name
3-(2-benzyloxy-5-bromophenyl)-3-phenylpropyl-p-toluenesulfonate
Quantity
115 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)C=1C(=C(C=CC1S(=O)(=O)[O-])C)CCCC1=CC=CC=C1
Name
Quantity
202 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 g
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
ADDITION
Type
ADDITION
Details
to the resulting syrup was added sodium hydroxide (2M, 200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The ethereal layer was extensively washed with water
EXTRACTION
Type
EXTRACTION
Details
The amine was extracted with excess sulfuric acid (1M)
WASH
Type
WASH
Details
The aqueous layer was washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C(C)C)CCC(C1=CC=CC=C1)C1=C(C=CC(=C1)Br)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 78.6 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 163.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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